3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are a fascinating class of molecules that have found widespread application in various fields, including medicinal chemistry and materials science. Their distinct structural and conformational properties set them apart from other cyclic and polycyclic compounds.
The defining feature of a spiro compound is the spiro-atom, a single atom that is a part of two distinct rings. This arrangement results in a twisted, three-dimensional structure. Unlike fused or bridged ring systems, the two rings in a spiro compound are orthogonally oriented to each other. This perpendicular arrangement imparts a rigid and well-defined spatial orientation to the substituents on each ring, a feature that is highly desirable in the design of molecules that interact with specific biological targets. The spirocyclic framework can be composed of carbocyclic or heterocyclic rings, further expanding their structural diversity.
Overview of the Naphthalene-Piperidine Core
The combination of a dihydronaphthalene moiety and a piperidine (B6355638) ring within a spirocyclic framework brings together two important structural units with distinct and complementary properties.
Dihydronaphthalene is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexene (B86901) or cyclobutene (B1205218) ring. In the case of 3,4-dihydronaphthalene, the partially saturated ring can adopt different conformations, such as a half-chair. The aromatic portion of the dihydronaphthalene moiety provides a planar surface that can engage in pi-stacking interactions, while the non-aromatic portion introduces a degree of three-dimensionality. The specific substitution pattern on the dihydronaphthalene core can influence its electronic properties and its interactions with biological macromolecules.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. Its presence can significantly influence the physicochemical properties of a molecule, such as its basicity, polarity, and solubility. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, which can enhance aqueous solubility. Furthermore, the piperidine ring can be readily functionalized at the nitrogen atom or on the carbon skeleton, providing a handle for modulating the biological activity and pharmacokinetic profile of a compound. The conformational preferences of the piperidine ring, typically a chair conformation, also play a crucial role in determining the spatial arrangement of its substituents.
Positioning of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] within Advanced Chemical Research
The 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] scaffold has emerged as a promising platform in medicinal chemistry, particularly in the development of novel therapeutic agents. Research has demonstrated the potential of derivatives of this spirocyclic system as potent and selective inhibitors of biological targets.
A notable example is the investigation of 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivatives as potassium-competitive acid blockers (P-CABs). nih.gov These compounds were designed based on a docking model to interact with the H+,K+-ATPase enzyme, which is responsible for gastric acid secretion. nih.gov The spirocyclic core was envisioned to position the substituents in a way that they could occupy key lipophilic pockets within the enzyme's binding site. nih.gov
Detailed research findings have shown that specific derivatives of this spiro-naphthalene-piperidine system exhibit strong inhibitory activity against H+,K+-ATPase. For instance, compound 4d from a study by Takeda et al. demonstrated potent inhibitory action on histamine-stimulated gastric acid secretion in rats. nih.gov This highlights the potential of the 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] scaffold as a valuable template for the design of new drugs targeting this enzyme. The rigid spirocyclic framework is believed to contribute to the high affinity and selectivity of these compounds. nih.gov
The synthesis of these complex spirocyclic molecules often presents a synthetic challenge, but successful routes have been developed, allowing for the exploration of the structure-activity relationships of this promising class of compounds. The continued investigation of the 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] system is expected to yield new insights into its therapeutic potential and further solidify its position in advanced chemical research.
Historical Context of Related Spirocyclic Naphthalene-Piperidine Systems
The development of synthetic methods has been crucial to this exploration. Efficient, one-pot, multi-component reactions have been developed to create various spiro-piperidine derivatives. researchgate.net Research from the late 20th and early 21st centuries began to highlight the potential of these complex structures. For instance, a 1997 patent described spiro[naphthalene-2(1H),2'-piperidine] derivatives, indicating early interest in this specific ring system for its potential effects on the nervous system, such as inhibiting monoamine uptake. google.com
More recent research has focused on specific derivatives and their therapeutic applications. A notable study in 2017 detailed the design, synthesis, and structure-activity relationships of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives as potential potassium-competitive acid blockers. nih.gov This highlights a modern approach where spiro[naphthalene-piperidine] scaffolds are rationally designed based on computational docking models to interact with specific biological targets. nih.gov The continuous development of synthetic techniques, including stereoselective methods, allows for the preparation of highly pure, enantioenriched spirocyclic piperidines, paving the way for more precise pharmacological studies. rsc.org
Rationale for Dedicated Academic Investigation of this Specific Spiro Compound
The dedicated academic investigation of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] and its derivatives is driven by their potential to serve as versatile scaffolds for developing novel therapeutic agents targeting a range of biological pathways. The unique combination of the rigid spiro center, the aromatic naphthalene (B1677914) unit, and the basic piperidine ring provides a platform for creating potent and selective modulators of various proteins.
Key research findings underscore the rationale for its investigation:
Potassium-Competitive Acid Blockers (P-CABs): A significant area of research involves derivatives of the spiro[naphthalene-piperidine] core as inhibitors of H+,K+-ATPase, the enzyme responsible for gastric acid secretion. In a 2017 study, novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives were designed and synthesized. nih.gov These compounds were modeled to occupy important lipophilic pockets of the enzyme. One compound, in particular, demonstrated strong inhibitory activity against H+,K+-ATPase and potent inhibition of histamine-stimulated gastric acid secretion in rats, suggesting its potential as a novel treatment for acid-related disorders. nih.gov
Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonists: The spiro-piperidine scaffold has been identified as a promising framework for developing antagonists for the MCH-1R, a target for obesity and other metabolic disorders. Optimization of a high-throughput screening hit led to the discovery of a novel class of spiro-piperidine MCH-1R antagonists, with one compound showing an exceptionally high potency (IC50 value of 0.09 nM). nih.gov
Central Nervous System (CNS) Activity: Early patents indicated that spiro[naphthalene-piperidine] derivatives exhibit excellent inhibition of monoamine uptake and monoamine-oxidase B (MAO-B) in the nervous system, suggesting potential applications for neurological and psychiatric disorders. google.com
The academic interest in this compound is summarized by its utility as a privileged scaffold in drug discovery. Its inherent three-dimensional structure provides a distinct advantage over flatter molecules, offering more points of contact with protein targets, which can lead to higher potency and selectivity. pharmablock.com The ongoing development of innovative synthetic methods continues to facilitate the creation of diverse libraries of these spiro compounds for biological screening. bepls.comrsc.org
Interactive Data Table: Investigated Biological Targets of Related Spiro[naphthalene-piperidine] Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Application | Reference |
| 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones | H+,K+-ATPase | Gastric Acid Secretion Inhibition | nih.gov |
| Spiro-piperidine derivatives | Melanin-Concentrating Hormone 1 Receptor (MCH-1R) | Anti-obesity | nih.gov |
| Spiro[naphthalene-2(1H),2'-piperidine] derivatives | Monoamine uptake / Monoamine-oxidase B (MAO-B) | Central Nervous System Disorders | google.com |
Structure
3D Structure
Properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14/h1-4,15H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKKSBKKYTXPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine and Its Analogues
Metal-Catalyzed Cyclization Strategies
Silver(I)-Catalyzed Cycloisomerization for Spiro-Piperidine Scaffold Formation
While direct silver(I)-catalyzed cycloisomerization methods for the synthesis of the 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] scaffold are not extensively documented in the current literature, analogous methodologies have been successfully applied to similar spiro-piperidine systems, suggesting a potential pathway for the synthesis of the target compound. A notable example is the silver(I)/PPh3-catalyzed chelation-controlled diastereoselective cycloisomerization of tryptamine-ynamide to access the spiro[indole-3,4'-piperidine] (B97032) scaffold. researchgate.net
In this analogous synthesis, various silver salts were screened in the presence of triphenylphosphine (B44618) (PPh3) as a ligand. The combination of silver triflate (AgOTf) and PPh3 was found to be the most effective, affording the spiro[indole-3,4'-piperidine] product in high yield. The reaction is believed to proceed through the coordination of the silver(I) ion to the alkyne and a chelating group on the tryptamine (B22526) substrate. This coordination facilitates a cyclization cascade, leading to the formation of the spiro-piperidine core. The presence of the PPh3 ligand was crucial for the catalytic activity, as control experiments without silver triflate yielded no product. researchgate.net This methodology highlights the potential of silver(I) catalysis in constructing spiro-piperidine scaffolds and could foreseeably be adapted for naphthalene-based precursors.
Gold(I)-Catalyzed Methodologies for Spiroindolenine Analogues
Gold(I) complexes are highly effective catalysts for the activation of alkynes towards nucleophilic attack, a property that has been extensively utilized in the synthesis of various heterocyclic compounds, including spiroindolenines. nih.govacs.org These methodologies, while demonstrated on indole-based systems, provide a valuable blueprint for the potential synthesis of spiro[naphthalene-piperidine] analogues.
One such method involves the gold(I)-catalyzed spirocyclization of 2-phenylsulfenyl-N-propargyl tryptamines to yield 2-phenylthiospiroindolenines. nih.gov The reaction is initiated by the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the indole (B1671886) ring at the 3-position. This process, often referred to as a 5-endo-dig cyclization, leads to the formation of the spirocyclic system. The Gagosz catalyst, Ph3PAuNTf2, has been shown to be particularly effective in promoting this transformation, leading to high yields of the desired spiroindolenine. nih.gov
Furthermore, gold(I)-catalyzed substitution-controlled syntheses have been developed for spiro[indoline-3,3'-piperidine] derivatives. acs.org These reactions demonstrate the versatility of gold catalysis in constructing different ring sizes and substitution patterns within the spirocyclic framework, depending on the nature of the substituents on the starting materials. This adaptability suggests that gold-catalyzed cyclizations could be a powerful tool for accessing a range of spiro[naphthalene-piperidine] analogues.
Diastereoselective Synthesis and Chiral Pool Approaches
The control of stereochemistry at the spirocenter is a critical aspect of the synthesis of complex spirocyclic molecules. Diastereoselective methods and the use of chiral auxiliaries or catalysts are key strategies to achieve this control.
Stereochemical Control in Spirocenter Formation
While specific studies on the diastereoselective synthesis of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] are limited, general principles of stereochemical control in spirocycle formation can be applied. The formation of the spirocenter is often influenced by steric and electronic factors of the reacting partners and the catalyst system. In many spirocyclization reactions, the incoming nucleophile will approach the electrophilic center from the less sterically hindered face, leading to a preferred diastereomer. The conformational rigidity of the transition state, often enforced by the catalyst or a chelating group, plays a crucial role in determining the stereochemical outcome.
Utilization of Chiral Auxiliary and Catalyst Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is established, the auxiliary can be removed. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and various amino alcohols. In the context of spiro[naphthalene-piperidine] synthesis, a chiral auxiliary could be attached to either the naphthalene (B1677914) or the piperidine (B6355638) precursor to influence the facial selectivity of the cyclization reaction that forms the spirocenter.
Alternatively, chiral catalysts can be employed to create the desired stereoisomer. For instance, a silver/chiral pyrrolidinopyridine (PPY) relay catalytic system has been successfully used in the asymmetric cycloisomerization/(2 + 3) cycloaddition of enynamides to produce bispirocyclopentenes with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net This dual catalytic system, where the silver catalyst promotes the cycloisomerization and the chiral PPY catalyst controls the subsequent cycloaddition, demonstrates the potential of using chiral catalysts to control the stereochemistry in the formation of complex spirocyclic systems. nih.govresearchgate.net Such a strategy could be envisioned for the enantioselective synthesis of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine].
Derivatization and Analogue Synthesis
The derivatization of the 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] core is essential for exploring the structure-activity relationships of this class of compounds. Research has focused on introducing a variety of substituents on both the naphthalene and piperidine moieties to modulate their biological activity.
Introduction of Substituents on Naphthalene and Piperidine Moieties
A significant body of work on the derivatization of this scaffold comes from the development of potassium-competitive acid blockers. nih.gov In this context, novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives were synthesized and evaluated. The synthetic approach allowed for the introduction of various substituents at different positions of the spirocyclic framework.
For example, the piperidine nitrogen was alkylated with a range of substituted phenylethyl groups. nih.gov Additionally, the naphthalene ring was functionalized with groups such as acetamide (B32628) at the 6-position. nih.gov The synthesis of these analogues allowed for a detailed investigation of how different substituents influence the compound's ability to inhibit H+,K+-ATPase. The table below summarizes some of the synthesized derivatives and their reported biological activities.
| Compound ID | R1 (Piperidine-N) | R2 (Naphthalene-6) | H+,K+-ATPase Inhibition (IC50, µM) |
| 4a | 2-(2-Methylphenyl)ethyl | H | 0.18 |
| 4b | 2-(3-Methylphenyl)ethyl | H | 0.16 |
| 4c | 2-(4-Methylphenyl)ethyl | H | 0.15 |
| 4d | 2-(2-Methylphenyl)ethyl | Acetamido | 0.054 |
| 4e | 2-(3-Methylphenyl)ethyl | Acetamido | 0.051 |
| 4f | 2-(4-Methylphenyl)ethyl | Acetamido | 0.048 |
Data sourced from Yamasaki et al. nih.gov
This systematic derivatization demonstrated that the introduction of an acetamido group at the 6-position of the naphthalene ring, combined with various methyl-substituted phenylethyl groups on the piperidine nitrogen, significantly enhanced the inhibitory activity against H+,K+-ATPase. nih.gov
Functionalization of the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring in spiro[naphthalene-piperidine] scaffolds is a primary site for chemical modification, enabling the introduction of a wide array of substituents to modulate the compound's properties. Key functionalization strategies include N-alkylation, N-arylation, and the formation of amides or carbamates.
N-Alkylation and N-Arylation: N-alkylation is a fundamental transformation, often achieved by reacting the secondary amine of the spiro-piperidine core with alkyl halides in the presence of a base. fabad.org.tr A more advanced method is reductive amination, which involves reacting the spirocycle with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This one-pot procedure is highly efficient for introducing diverse alkyl groups. nih.gov
N-arylation, the attachment of an aromatic group to the piperidine nitrogen, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide, providing access to a class of compounds with distinct electronic and steric properties. An intramolecular variation of this reaction has been used to create spiro[indoline-2,3′-piperidine] derivatives, showcasing its utility in complex scaffold synthesis. rsc.org
Amide and Carbamate (B1207046) Formation: The piperidine nitrogen can be readily acylated to form amides. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized as potent channel blockers. nih.gov This transformation typically involves reacting the spiro-piperidine with an acyl chloride or a carboxylic acid activated with a coupling agent. Protecting the piperidine nitrogen with groups like a carbamate is also a common strategy in multi-step syntheses to prevent unwanted side reactions. nih.gov
| Functionalization Method | Reagents | Product Type | Key Features |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine | Mild, selective, one-pot procedure. nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl piperidine | Forms C(aryl)-N bonds; versatile for complex structures. rsc.org |
| Carboxamide Formation | Acyl Chloride or Activated Carboxylic Acid | N-Acyl piperidine | Introduces amide functionality. nih.gov |
Chemical Modifications of Carbon Skeletal Frameworks
One significant approach is the introduction of bridging elements within the piperidine ring to create more rigid, conformationally constrained structures. nih.gov For example, replacing the standard piperidine with moieties like quinuclidine (B89598) or 2-azanorbornane in related naphthalene-based antagonists has been explored to identify receptor-preferred conformations. nih.gov Such modifications can enhance drug-like physicochemical properties by increasing the molecule's sp³ character. nih.gov
The aromatic naphthalene portion of the scaffold can also be modified. Suzuki coupling reactions are a powerful tool for this purpose, allowing for the attachment of various aryl or heteroaryl groups to a halogenated naphthalene precursor. nih.gov Furthermore, cycloaddition reactions on the naphthalene core can lead to entirely new fused ring systems. For example, a [3+2] cycloaddition of hydrazonyl chlorides to a naphthoquinone derivative has been used to synthesize novel spiro-naphthalene-oxadiazolones. beilstein-archives.org
Regioselective Functionalization Strategies
Achieving regioselective functionalization, particularly on the carbon atoms of the piperidine ring, is a significant synthetic challenge due to the similar reactivity of the C-H bonds. Catalyst control has emerged as a powerful strategy to direct reactions to a specific position.
Research has shown that dirhodium catalysts can be designed to selectively functionalize piperidines at the C2, C3, or C4 positions. nih.govresearchgate.net The choice of catalyst and the nature of the nitrogen-protecting group (e.g., Boc vs. Bs) are crucial in directing this selectivity. nih.gov
C2 Functionalization : This position is electronically favored for C-H activation because the nitrogen atom can stabilize the positive charge that builds up during the reaction. nih.govresearchgate.net
C3 Functionalization : The C3 position is deactivated by the inductive effect of the nitrogen, making direct functionalization difficult. Indirect approaches are often required. nih.gov
C4 Functionalization : This position is sterically the most accessible, and functionalization can be achieved by sterically shielding the C2 position. nih.gov
These catalyst-controlled C-H functionalization reactions provide a sophisticated method for synthesizing specific positional analogues of piperidine-containing compounds that would be difficult to obtain through classical methods. nih.gov
Scalable Synthesis and Process Optimization
Moving from laboratory-scale synthesis to larger, more practical production requires a focus on scalability and process efficiency. This includes developing procedures that can be performed on a gram-scale or larger and incorporating principles of green chemistry to improve sustainability.
Gram-Scale Synthetic Procedures
The ability to produce multi-gram quantities of a compound is essential for further research and development. Synthetic routes that are robust, high-yielding, and use readily available starting materials are desirable. Diastereoselective syntheses of complex spiro[indole-3,4'-piperidine] scaffolds, which are structurally related to the naphthalene series, have been successfully realized on a gram scale. researchgate.net Similarly, certain zinc-mediated cross-coupling reactions have been shown to be scalable, affording products in high yields on a 2 mmol scale, demonstrating the potential for larger-scale production. acs.org
Green Chemistry Principles in Spiro Naphthalene-Piperidine Synthesis
Incorporating green chemistry principles aims to make the synthesis of spirocycles more environmentally friendly, safer, and more efficient. Key strategies include the use of eco-friendly solvents, one-pot reactions, and novel energy sources.
Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and higher reproducibility. The synthesis of spiro-naphthalene-oxadiazolones has been achieved with better yields and cleaner product profiles using flow chemistry compared to batch methods. beilstein-archives.org Electrosynthesis in a flow microreactor has also been demonstrated as a green method for producing piperidine derivatives, avoiding the need for toxic reagents. beilstein-journals.org
Eco-friendly Solvents : The use of ionic liquids as recyclable, non-volatile solvents provides a greener alternative to traditional organic solvents. The synthesis of some spiro-piperidine derivatives has been successfully carried out in a one-pot fashion using piperidinium (B107235) acetate (B1210297) as an ionic liquid. researchgate.net
Atom Economy : One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, minimizing waste. researchgate.net
| Principle | Methodology | Advantages | Example |
| Process Intensification | Continuous Flow Synthesis | Improved safety, higher yields, better reproducibility. beilstein-archives.org | Electroreductive cyclization to form piperidines. beilstein-journals.org |
| Safer Solvents | Use of Ionic Liquids | Recyclable, non-volatile, can enhance reaction rates. researchgate.net | One-pot synthesis of spiro-piperidines. researchgate.net |
| Waste Prevention | One-Pot Reactions | Reduces intermediate isolation and purification steps, saving time and materials. researchgate.net | Synthesis of spiro-piperidine derivatives. researchgate.net |
Advanced Structural Characterization and Conformational Analysis of 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides detailed information about the molecular structure and dynamic behavior of spiro[naphthalene-piperidine] systems. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals, offering insights into the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] and its derivatives displays distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the piperidine (B6355638) and dihydronaphthalene moieties.
The aromatic region typically shows complex multiplets for the protons on the benzene (B151609) ring of the naphthalene system. Their specific chemical shifts are influenced by the substitution pattern on the ring. researchgate.net The protons on the saturated portion of the dihydronaphthalene ring and the piperidine ring appear in the aliphatic region of the spectrum. Protons on carbons adjacent to the nitrogen atom of the piperidine ring are expected to resonate at a downfield position (typically δ 2.5-3.5 ppm) compared to other methylene (B1212753) protons (δ 1.5-2.5 ppm) due to the deshielding effect of the heteroatom. chemicalbook.com
In detailed studies of analogous 1'-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] hydrochlorides, specific assignments have been made. nih.gov For instance, the protons of the tetrahydronaphthalene part appear as multiplets in the ranges of δ = 1.83–2.03 ppm, 2.88–3.01 ppm, and 4.70–4.82 ppm. The piperidine protons typically show broad multiplets, reflecting the conformational flexibility of the ring. nih.gov The interpretation of these spectra, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy), is essential for confirming the connectivity of the proton network. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for an Analogous Spiro[naphthalene-piperidine] System
| Proton Assignment | Chemical Shift (δ ppm) Range | Multiplicity |
| Naphthalene (Aromatic) | 7.00 - 7.50 | m |
| Naphthalene-CH₂ (aliphatic) | 1.83 - 3.01 | m |
| Naphthalene-CH (benzylic) | 4.70 - 4.82 | m |
| Piperidine-CH₂ (axial) | 1.90 - 2.20 | m (br) |
| Piperidine-CH₂ (equatorial) | 2.90 - 3.20 | m (br) |
Note: Data is generalized from studies on analogous compounds like 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] derivatives. nih.gov Actual shifts can vary based on substitution and solvent.
The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. A key feature in the spectrum of a spiro[naphthalene-piperidine] compound is the signal for the quaternary spiro carbon. This carbon, being bonded to four other carbon atoms, typically appears as a weak signal in a distinct region of the spectrum, often between δ 40-50 ppm for all-carbon systems. nih.gov
The carbons of the aromatic naphthalene ring resonate in the downfield region of the spectrum (δ 120-140 ppm). mdpi.com The aliphatic carbons of the piperidine and dihydronaphthalene rings appear in the upfield region. Carbons adjacent to the piperidine nitrogen (C2' and C6') are typically found around δ 45-55 ppm, while the other piperidine carbons (C3' and C5') and the saturated naphthalene carbons resonate at higher fields. nih.gov Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for an Analogous Spiro[naphthalene-piperidine] System
| Carbon Assignment | Chemical Shift (δ ppm) Range |
| Spiro Carbon (C1) | 43 - 48 |
| Naphthalene (Aromatic) | 125 - 138 |
| Naphthalene (Aliphatic) | 28 - 35 |
| Piperidine (C2', C6') | 45 - 50 |
| Piperidine (C3', C5') | 30 - 35 |
Note: Data is generalized from studies on 1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] derivatives. nih.gov The specific resonance of the spiro carbon is highly dependent on its environment.
The versatility of the spiro[naphthalene-piperidine] scaffold allows for the substitution of the spiro carbon with a heteroatom, such as silicon, creating sila-analogues. This substitution significantly alters the electronic and steric properties of the molecule and can be monitored using heteronuclear NMR. For silicon-containing analogues (silaspiro[naphthalene-piperidine]), ²⁹Si NMR spectroscopy is a powerful tool. nih.gov
In a comparative study of carbon/silicon analogue pairs, the ²⁹Si NMR chemical shifts were found to be in the range of δ = -13 to -14 ppm. nih.gov This upfield shift is characteristic of tetracoordinate silicon atoms in such spirocyclic environments. The ability to directly observe the heteroatom provides a unique spectroscopic handle to confirm the success of the C-to-Si switch and to study the electronic environment around the spiro center. nih.gov
Single-Crystal X-ray Diffraction Studies
While NMR provides data on the structure in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state. It allows for the exact measurement of bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's preferred conformation and absolute stereochemistry.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule. For chiral spiro[naphthalene-piperidine] compounds, this technique can establish the absolute configuration of the stereocenters. nih.gov
High-quality crystal structures provide a wealth of data on the molecule's geometry. The bond lengths and angles within the naphthalene and piperidine rings generally conform to standard values for sp² and sp³ hybridized carbon atoms, respectively. rsc.org However, minor distortions can occur due to steric strain imposed by the rigid spiro fusion. For example, the C-C bond lengths in the aromatic part of the naphthalene ring are typically around 1.36-1.42 Å, while the C-C single bonds in the aliphatic portions are around 1.52-1.54 Å. beilstein-archives.org
Torsion angles are particularly informative as they define the conformation of the rings. In the piperidine ring, a chair conformation is characterized by torsion angles of approximately ±55-60°. The half-chair conformation of the dihydronaphthalene moiety will show a different set of torsion angles, indicating that part of the ring is planar while the other is puckered. A detailed analysis of these geometric parameters provides a complete and high-resolution picture of the molecule's structure. beilstein-archives.org
Table 3: Typical Bond Lengths and Angles in Spirocyclic Systems
| Parameter | Typical Value Range |
| C(sp²)-C(sp²) | 1.36 - 1.42 Å |
| C(sp³)-C(sp³) | 1.51 - 1.55 Å |
| C(sp³)-N(sp³) | 1.45 - 1.49 Å |
| C-C-C (aromatic) | 118 - 122° |
| C-C-C (aliphatic) | 109 - 114° |
| C-N-C (piperidine) | 109 - 112° |
Note: These are generalized values. rsc.orgbeilstein-archives.org Specific values for 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] would require a dedicated crystallographic study.
Investigation of Crystal Packing and Intermolecular Interactions
The supramolecular architecture of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] in the solid state is dictated by a combination of directional hydrogen bonds and weaker, non-directional intermolecular forces. These interactions govern the molecular packing and ultimately influence the macroscopic properties of the crystalline material.
The primary and most significant directional interaction in the crystal lattice of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] is the hydrogen bond originating from the secondary amine of the piperidine moiety. In the crystal structure of pure piperidine, molecules are known to form infinite one-dimensional chains through N−H···N hydrogen bonds. ed.ac.uk This fundamental interaction is expected to be a dominant feature in the packing of the title spiro compound.
These N−H···N bonds typically link adjacent molecules, with the nitrogen atom of one molecule acting as a hydrogen bond donor (through its hydrogen atom) and the nitrogen of a neighboring molecule serving as the acceptor. In crystalline piperidine, the H···N distance has been determined to be 2.346 Å. ed.ac.uk Similar N-H···N interactions in other nitrogen-containing heterocyclic compounds have donor-acceptor distances in the range of 3.010 Å to 3.157 Å. mdpi.com In the absence of stronger acceptors, these chains are likely to be a defining motif, organizing the molecules into well-defined linear arrays within the crystal.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
|---|---|---|---|---|
| N-H···N Hydrogen Bond | Piperidine N-H | Piperidine N | H···N: ~2.35 | ed.ac.uk |
| C-H···π Interaction | Aliphatic C-H | Naphthalene π-system | H···Centroid: ~2.43 | mdpi.com |
The naphthalene moiety, with its extended aromatic surface, is a key contributor to these interactions. The primary forces involving this part of the molecule are:
Van der Waals Forces: These ubiquitous, short-range attractive forces arise from temporary fluctuations in electron density and are significant between the aliphatic portions of the piperidine and dihydronaphthalene rings as well as between the aromatic rings of adjacent molecules.
π-π Stacking: The planar aromatic rings of the naphthalene systems can stack on top of each other in an offset fashion to maximize attractive interactions. This is a common packing motif in polycyclic aromatic hydrocarbons and their derivatives. researchgate.net
C-H···π Interactions: As mentioned previously, hydrogen atoms attached to the carbon framework can interact with the face of the naphthalene ring, further stabilizing the crystal structure. mdpi.com
Analysis of related naphthalene structures shows that H···H contacts are the most numerous, followed by C···H contacts. researchgate.net The specific geometry and efficiency of these interactions determine the final packing arrangement, influencing properties such as crystal density and melting point.
| Interaction Type | Contributing Moieties | Description | Reference |
|---|---|---|---|
| H···H Contacts | Aliphatic & Aromatic C-H groups | Dominant van der Waals contacts by surface area. | researchgate.net |
| C···H / H···C Contacts | Aliphatic & Aromatic C-H groups | Significant van der Waals and weak directional interactions. | researchgate.net |
| π-π Stacking | Naphthalene Rings | Attractive interaction between parallel aromatic rings. | researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for confirming the molecular identity and elucidating the structure of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]. The molecular formula of the neutral compound (free base) is C₁₄H₁₉N, which corresponds to a monoisotopic mass of 201.15175 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides an unambiguous confirmation of the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the protonated molecule [M+H]⁺ is the most commonly observed ion in electrospray ionization (ESI), with a predicted exact m/z of 202.15903. uni.lu Other adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, are also readily observed and serve to further confirm the molecular weight. uni.lu
| Adduct | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 202.15903 | uni.lu |
| [M+Na]⁺ | 224.14097 | uni.lu |
| [M+K]⁺ | 240.11491 | uni.lu |
| [M]⁺˙ | 201.15120 | uni.lu |
Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation that provides valuable structural information. While a published spectrum for the title compound is not available, a fragmentation pattern can be proposed based on the known behavior of piperidines, tetralin systems, and spiro compounds. The molecular ion (M⁺˙) at m/z 201 would be prominent. Key fragmentation pathways likely include:
Alpha-Cleavage: The most favorable cleavage for piperidines is at the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical from the dihydronaphthalene ring portion attached to the spiro center, or cleavage within the piperidine ring, resulting in the formation of a stable iminium ion.
Spiro-Center Fragmentation: Cleavage of the bonds at the spiro carbon is a characteristic pathway. This could involve the opening of either the piperidine or the dihydronaphthalene ring, followed by further rearrangements and fragmentation.
Retro-Diels-Alder (RDA) Reaction: The dihydronaphthalene (tetralin) moiety can undergo a characteristic RDA fragmentation. This would involve the cleavage of the alicyclic ring, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 173.
Loss of Piperidine Moiety: Cleavage on both sides of the spiro carbon could lead to the expulsion of the piperidine ring or fragments thereof, leaving a charged naphthalene-based fragment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and structural features of the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] is expected to show a combination of absorptions characteristic of its piperidine and dihydronaphthalene components.
The most distinct vibrations include the N-H stretch of the secondary amine, C-H stretches from the aromatic and aliphatic portions, and C=C stretching from the aromatic ring. Based on data from piperidine, naphthalene, and related structures, the following characteristic absorption bands can be predicted. nist.govresearchgate.netresearchgate.net
| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| N-H Stretch | Secondary Amine (Piperidine) | 3350 - 3300 | Medium | nist.govresearchgate.net |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium-Weak | researchgate.netbeilstein-archives.org |
| Aliphatic C-H Stretch (Asymmetric & Symmetric) | CH₂ (Piperidine & Dihydronaphthalene) | 2960 - 2850 | Strong | researchgate.net |
| Aromatic C=C Stretch | Naphthalene Ring | 1620 - 1580, 1520 - 1450 | Medium-Strong | researchgate.net |
| CH₂ Scissoring (Bending) | CH₂ (Piperidine & Dihydronaphthalene) | 1470 - 1440 | Medium | researchgate.net |
| N-H Bending | Secondary Amine (Piperidine) | 1650 - 1550 | Medium | nist.gov |
| Aromatic C-H Out-of-Plane Bending | Naphthalene Ring | 900 - 675 | Strong | researchgate.net |
Chiroptical Properties
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the stereochemical analysis of chiral compounds, providing information on their absolute configuration and conformational preferences in solution. Among the various chiroptical techniques, Circular Dichroism (CD) spectroscopy is a powerful and widely used tool.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light (L-CPL) and right-handed circularly polarized light (R-CPL) by a chiral molecule. This differential absorption, denoted as ΔA (AL - AR), is non-zero only for chiral compounds that possess one or more chromophores that absorb light in the spectral region being measured. The resulting CD spectrum is a plot of this differential absorption, typically expressed as molar circular dichroism (Δε = εL - εR) or ellipticity ([θ]), as a function of wavelength.
For a molecule to be CD active, it must be chiral. In the case of the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold, chirality can be introduced in several ways, for instance, by substitution on the piperidine ring or the naphthalene system, leading to the formation of enantiomers. These enantiomers, being non-superimposable mirror images of each other, interact with circularly polarized light in an equal but opposite manner. Consequently, the CD spectra of a pair of enantiomers will be mirror images of each other, exhibiting Cotton effects (the characteristic shape of a CD band) of the same magnitude but with opposite signs at identical wavelengths. This property makes CD spectroscopy an exceptionally useful technique for the enantiomeric characterization and determination of enantiomeric purity.
The chromophore in the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] system responsible for electronic transitions in the accessible ultraviolet (UV) region is the dihydronaphthalene moiety. The electronic transitions of this aromatic system, when perturbed by the chiral environment of the spirocyclic structure, would give rise to distinct CD signals. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, and thus to the absolute configuration of the chiral center(s).
For a hypothetical chiral analogue, let's designate the two enantiomers as (R)- and (S)-enantiomer. A typical analysis would involve dissolving each enantiomer in a suitable solvent and recording their UV-Vis absorption and CD spectra. The UV-Vis spectra of both enantiomers would be identical, as they have the same absorption of unpolarized light. However, their CD spectra would be mirror images.
Below is a hypothetical data table illustrating the expected CD and UV-Vis spectral data for a pair of enantiomers of a chiral derivative of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine].
Hypothetical UV-Vis and CD Spectral Data for Enantiomers of a Chiral 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] Analogue
| Enantiomer | UV-Vis λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | CD λmax (nm) | Molar Circular Dichroism (Δε) (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| (R)-Enantiomer | 275 | 1500 | 280 | +2.5 |
| 220 | 25000 | 225 | -8.0 | |
| (S)-Enantiomer | 275 | 1500 | 280 | -2.5 |
| 220 | 25000 | 225 | +8.0 |
In this hypothetical example, both enantiomers exhibit UV absorption maxima at 275 nm and 220 nm with identical molar absorptivities. In the CD spectrum, the (R)-enantiomer shows a positive Cotton effect at 280 nm and a negative one at 225 nm. Conversely, the (S)-enantiomer displays a negative Cotton effect at 280 nm and a positive one at 225 nm, with the Δε values being equal in magnitude and opposite in sign to those of the (R)-enantiomer. This mirror-image relationship is the hallmark of enantiomers in CD spectroscopy and provides unequivocal evidence for their enantiomeric nature.
Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD spectra of chiral molecules. mdpi.com By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of a newly synthesized chiral compound can be determined.
Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine
Analysis of Intramolecular and Intermolecular Interactions
The three-dimensional structure of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine], which features a saturated piperidine (B6355638) ring fused in a spirocyclic manner to a partially saturated naphthalene (B1677914) system, gives rise to a variety of complex non-covalent interactions. These forces are crucial in determining the molecule's conformational preferences, its crystal packing, and its interactions with other molecules. Computational methods are essential for characterizing and quantifying these subtle but significant interactions.
The spiro[naphthalene-piperidine] scaffold is capable of engaging in several key types of non-covalent interactions.
π-π Stacking: Intermolecular π-π stacking is a significant interaction for aromatic systems. beilstein-archives.org In the solid state or in aggregated forms, the naphthalene rings of two or more molecules can stack upon one another. These interactions are typically characterized by a parallel-displaced or T-shaped geometry, driven by a balance between attractive dispersion forces and Pauli repulsion. beilstein-archives.org The energy of this interaction is sensitive to the relative orientation and distance between the aromatic rings. chemicalbook.com The presence of substituents on the aromatic ring can modulate the strength and geometry of these interactions. synblock.com
Hydrogen Bonding: The secondary amine of the piperidine ring is a classic hydrogen bond donor. In the presence of a suitable acceptor atom (like oxygen or nitrogen), it can form strong, directional intermolecular hydrogen bonds. These interactions are fundamental in directing molecular recognition and crystal engineering. Furthermore, in derivatives of this scaffold, other functional groups can act as hydrogen bond donors or acceptors, creating complex networks of interactions.
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netillinois.edu This provides deep insight into the nature of the chemical bond or intermolecular interaction. While specific EDA studies on 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] complexes are not prevalent, the methodology is broadly applicable to understand its potential interactions.
An EDA calculation partitions the interaction energy (ΔE_int) into several key terms:
ΔE_elstat (Electrostatic): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments. It includes interactions between nuclei, electrons, and nucleus-electron attractions.
ΔE_Pauli (Pauli Repulsion): This is a purely quantum mechanical term that arises from the destabilizing interaction between electrons of the same spin, as described by the Pauli exclusion principle. It is a short-range, highly repulsive term.
ΔE_orb (Orbital Interaction): This term accounts for the stabilizing effects of charge transfer (donation and back-donation) and polarization, which arise from the mixing of occupied and unoccupied orbitals of the interacting fragments.
ΔE_disp (Dispersion): This component quantifies the attractive London dispersion forces, which arise from instantaneous fluctuations in electron density.
The general equation is often expressed as: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp
By analyzing the relative magnitudes of these components for a complex involving the spiro[naphthalene-piperidine] scaffold, researchers could quantitatively determine, for instance, whether an interaction is primarily driven by electrostatics (like a strong hydrogen bond) or dispersion (like π-π stacking). nih.gov This level of detail is crucial for a fundamental understanding of molecular recognition phenomena.
Structure-Based Chemical Design
Computational techniques are instrumental in rational chemical design, allowing for the prediction and analysis of molecular interactions. For the spiro[naphthalene-piperidine] scaffold, methods like molecular docking and pharmacophore modeling are used to explore its potential interaction modes.
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ajgreenchem.comresearchgate.net For derivatives of the spiro[naphthalene-piperidine] scaffold, docking studies are used to generate hypotheses about how these molecules might fit into a binding pocket and to identify key intermolecular interactions. nih.govresearchgate.net
The process involves placing the ligand (the spiro compound) in various positions and orientations within the defined binding site of a receptor. A scoring function then estimates the binding affinity for each pose, and the lowest energy poses are analyzed. researchgate.net
Studies on related naphthalene-piperidine structures have identified several common types of interactions within hypothetical binding sites: nih.gov
Hydrogen Bonds: The piperidine N-H group is frequently predicted to act as a hydrogen bond donor to polar residues.
Hydrophobic Interactions: The nonpolar surface of the naphthalene and the aliphatic portions of the piperidine ring often form favorable hydrophobic contacts with nonpolar amino acid residues.
π-Interactions: The naphthalene ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with charged residues (e.g., Lysine, Arginine). nih.gov
The table below summarizes typical interactions predicted by docking simulations for this class of compounds.
| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner (in a binding site) |
|---|---|---|
| Hydrogen Bond (Donor) | Piperidine N-H | Aspartate, Glutamate, Serine |
| Hydrophobic/van der Waals | Naphthalene, Piperidine (aliphatic CH₂) | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π | Naphthalene Ring | Lysine, Arginine |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target structure. Pharmacophore models serve as 3D queries for searching chemical databases to find novel compounds with similar interaction capabilities. rsc.orgmdpi.com
When the 3D structure of a molecular target is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. mdpi.com This ligand-based approach has been applied to naphthalene-piperidine analogues to define their key interaction features. nih.govresearchgate.net
The process involves:
Selection of a Training Set: A group of structurally diverse molecules with known activity is chosen.
Conformational Analysis: Multiple low-energy conformers are generated for each molecule.
Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, are identified.
Alignment and Model Generation: The molecules are superimposed based on these common features, and a 3D model representing their spatial arrangement is created.
For a naphthalene-based piperidine antagonist series, a pharmacophore model was developed that included features representing the core scaffold. nih.gov The key features and their definitions are outlined in the table below.
| Pharmacophore Feature | Definition | Corresponding Moiety in Spiro[naphthalene-piperidine] Scaffold |
|---|---|---|
| Aromatic Ring (AR) | Aromatic ring system | Naphthalene ring |
| Positive Ionic (PI) | Group that is positively charged at physiological pH | Protonated piperidine nitrogen |
| Hydrophobic (HY) | A nonpolar group | Aliphatic and aromatic portions of the scaffold |
Such a model can then be used as a filter in virtual screening campaigns to prioritize compounds from large databases for further investigation. researchgate.net
Pharmacophore Modeling and 3D-Pharmacophore Similarity Approaches
Receptor-Based Pharmacophore Mapping
Receptor-based pharmacophore mapping is a crucial computational technique used to define the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. This approach relies on the known 3D structure of the receptor's binding site, often obtained from X-ray crystallography or NMR spectroscopy. For derivatives of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine], this method has been instrumental in designing potent inhibitors for various targets.
A notable application of this approach was in the design of novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives as potassium-competitive acid blockers targeting the H+,K+-ATPase. nih.gov In this study, a docking model of the H+,K+-ATPase was utilized to identify key interaction points within the active site. The model highlighted two important lipophilic pockets, designated LP-1 and LP-2, and the K+-binding site as crucial for ligand recognition and binding. nih.gov
The pharmacophore model derived from such a receptor-ligand complex typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These features guide the design of new molecules that can effectively fit into the binding pocket and establish favorable interactions, thereby enhancing their biological activity. The general workflow for receptor-based pharmacophore mapping is outlined in the table below.
| Step | Description | Key Considerations |
| 1. Receptor Preparation | The 3D structure of the target protein is obtained and prepared for modeling. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. | Accuracy of the crystal structure, protonation states of residues. |
| 2. Binding Site Analysis | The active site is analyzed to identify key amino acid residues and potential interaction points (e.g., hydrogen bonding, hydrophobic interactions, ionic bonds). | Identification of conserved water molecules, flexibility of the binding pocket. |
| 3. Pharmacophore Feature Identification | Based on the interaction patterns observed between the receptor and known ligands (or by analyzing the properties of the binding site itself), a set of pharmacophoric features is generated. | Selection of the most critical features for biological activity. |
| 4. Pharmacophore Model Generation and Validation | The identified features are combined to create a 3D pharmacophore model. This model is then validated by its ability to distinguish known active compounds from inactive ones. | Statistical validation using a test set of molecules. |
This systematic approach allows for the rational design of new derivatives of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] with improved potency and selectivity for their intended biological targets.
Virtual Screening Methodologies for Novel Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold, virtual screening can be employed to discover novel derivatives with desired biological activities.
The process often begins with a pharmacophore model, as described in the previous section, which is used as a 3D query to filter large compound databases. This ligand-based approach is particularly useful when the 3D structure of the target is unknown. Alternatively, a structure-based virtual screening can be performed, which involves docking candidate molecules into the receptor's binding site and scoring their potential interactions.
A typical virtual screening workflow for identifying novel compounds based on the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold would involve the following steps:
| Step | Methodology | Objective |
| 1. Database Preparation | A large database of chemical compounds (e.g., ZINC, PubChem) is prepared for screening. This includes generating 3D conformations for each molecule and assigning appropriate chemical properties. | To create a diverse and high-quality set of molecules for screening. |
| 2. Initial Screening (Pharmacophore-based) | The prepared database is screened against a validated pharmacophore model. Molecules that match the pharmacophoric features are retained. | To rapidly reduce the number of candidate molecules to a manageable size. |
| 3. Docking-based Screening | The hits from the initial screening are then docked into the 3D structure of the target receptor. The binding poses and interaction energies are calculated. | To predict the binding affinity and orientation of the candidate molecules in the active site. |
| 4. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity and other criteria (e.g., ADMET properties). | To prioritize the most promising candidates for further investigation. |
| 5. Hit Selection and Experimental Validation | The top-ranked compounds are selected for experimental testing to confirm their biological activity. | To identify novel and potent lead compounds. |
This hierarchical approach allows for the efficient exploration of vast chemical spaces to identify novel derivatives of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] with therapeutic potential.
Reactivity and Reaction Mechanism Studies
Computational chemistry provides powerful tools to investigate the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions. For the synthesis of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] and its derivatives, theoretical studies can offer insights into reaction pathways, transition states, and the role of catalysts.
Computational Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed matter. It is particularly valuable for investigating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.
While specific DFT studies on the synthesis of the parent 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] are not extensively reported, the principles of this methodology are broadly applicable. For instance, in the synthesis of related spiro[dihydropyridine-oxindoles], a plausible reaction mechanism involving an aldol (B89426) addition followed by acidic dehydration to form a carbonium ion intermediate has been proposed. beilstein-journals.org The subsequent reaction of this intermediate with an arylamine leads to the final spiro compound. beilstein-journals.org
A computational investigation of such a reaction would typically involve the following steps:
| Computational Step | Information Obtained |
| Geometry Optimization | The three-dimensional structures and relative energies of reactants, intermediates, and products are determined. |
| Transition State Searching | The structures and energies of the transition states connecting the various species along the reaction pathway are located. |
| Frequency Calculation | The nature of the stationary points (minima for stable species, first-order saddle points for transition states) is confirmed, and zero-point vibrational energies are calculated for more accurate energy comparisons. |
| Intrinsic Reaction Coordinate (IRC) Calculation | The reaction path connecting the transition state to the corresponding reactant and product is traced to verify the proposed mechanism. |
These calculations can provide a detailed understanding of the reaction's feasibility, stereoselectivity, and the factors that control the reaction outcome. For example, theoretical analysis using DFT at the B3LYP/6-31G(d,p) level has been used to provide supporting data for the experimental findings in the synthesis of novel spiro-naphthalene compounds. beilstein-archives.org
Catalytic Mechanism Investigations (e.g., Metal-Catalyzed Cyclizations)
Many synthetic routes to spirocyclic compounds, including those with the spiro[naphthalene-piperidine] core, employ metal catalysts to enhance efficiency and selectivity. Computational methods are invaluable for understanding the intricate mechanisms of these catalytic cycles.
For example, iron(III)-catalyzed synthesis of tetrahydronaphthalenes has been reported, where mechanistic investigations identified pyrans as reactive intermediates that undergo a Friedel-Crafts alkylation. nih.gov A computational study of such a catalytic process would aim to elucidate the role of the metal catalyst in each step of the reaction.
The key aspects of a computational investigation into a metal-catalyzed reaction for the synthesis of a 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivative would include:
| Aspect of Investigation | Computational Approach |
| Catalyst-Substrate Interaction | Modeling the coordination of the reactant(s) to the metal center to form the active catalytic species. |
| Elucidation of Catalytic Cycle | Calculating the energies of all intermediates and transition states in the proposed catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. |
| Role of Ligands | Investigating how the ligands attached to the metal center influence the catalyst's reactivity, stability, and selectivity. |
| Solvent Effects | Incorporating the effect of the solvent on the reaction energies and pathways, often using implicit or explicit solvent models. |
By providing a detailed energetic profile of the entire reaction, these computational studies can help in optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic strategies for accessing the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold and its derivatives.
Role of 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine As a Chemical Scaffold and Precursor in Advanced Organic Synthesis
A Versatile Building Block for Complex Syntheses
The 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] core serves as a foundational element for the construction of a wide array of intricate organic molecules and advanced heterocyclic systems. Its inherent structural features provide a robust platform for further chemical elaboration.
A Scaffold for Complex Organic Molecules
The spirocyclic nature of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] imparts a distinct three-dimensionality to the molecules derived from it. This is a highly desirable characteristic in drug discovery, as it allows for more precise interactions with biological targets. The rigid framework of the scaffold helps to control the spatial orientation of appended functional groups, which is crucial for optimizing binding affinity and selectivity. For instance, derivatives of this spiro compound have been investigated as potent and selective antagonists for various receptors, highlighting the scaffold's ability to present pharmacophoric elements in a well-defined geometry.
A Precursor for Advanced Heterocyclic Systems
Beyond its direct use as a scaffold, 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] is a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrogen atom in the piperidine (B6355638) ring and the carbon framework of the dihydronaphthalene ring offer multiple sites for chemical modification and annulation reactions. Through multi-step synthetic sequences, this spiro compound can be transformed into novel polycyclic and spiro-fused heterocyclic structures. For example, it can serve as a starting material for the construction of spiro-indoles and other nitrogen-containing polycycles, which are prevalent motifs in biologically active natural products and synthetic pharmaceuticals.
Rational Design of Compound Libraries
The structural attributes of the 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] core make it an ideal candidate for the rational design and synthesis of compound libraries for high-throughput screening and drug discovery programs.
Diversity-Oriented Synthesis (DOS) Leveraging the Spiro Naphthalene-Piperidine Core
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules from a common starting material. The spiro naphthalene-piperidine scaffold is well-suited for DOS approaches due to its multiple points of diversification. By systematically varying substituents on both the dihydronaphthalene and piperidine rings, large libraries of compounds with diverse spatial arrangements and physicochemical properties can be generated. This approach allows for the exploration of a broad chemical space, increasing the probability of identifying novel bioactive compounds. The rigid nature of the spiro core ensures that the diversity elements are projected into distinct regions of three-dimensional space, a key principle of successful DOS strategies.
Parallel Synthesis of Derivatives
Parallel synthesis techniques enable the rapid generation of a large number of individual compounds in a spatially addressable format, which is essential for building screening libraries. nih.govrsc.org The 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] scaffold is amenable to parallel synthesis methodologies. nih.gov For example, the secondary amine of the piperidine ring can be readily functionalized in a parallel manner with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides, to produce a library of N-substituted derivatives. Similarly, functional groups on the dihydronaphthalene ring can be modified using parallel synthesis techniques to introduce further diversity. High-throughput purification and analysis methods are often employed in conjunction with parallel synthesis to ensure the quality and integrity of the resulting compound library.
| Library Type | Diversification Strategy | Potential Functional Groups Introduced |
| N-Acyl Derivatives | Acylation of the piperidine nitrogen with various carboxylic acids. | Amides, Esters |
| N-Sulfonyl Derivatives | Sulfonylation of the piperidine nitrogen with various sulfonyl chlorides. | Sulfonamides |
| N-Alkyl Derivatives | Reductive amination or alkylation of the piperidine nitrogen. | Tertiary amines, Quaternary ammonium (B1175870) salts |
| N-Aryl Derivatives | Buchwald-Hartwig amination of the piperidine nitrogen. | N-aryl piperidines |
Synthetic Transformations of the Spiro System
The 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] system can undergo a variety of synthetic transformations, allowing for the creation of a wide range of derivatives with tailored properties. These transformations can be broadly categorized based on the reactive sites within the molecule.
Functionalization of the Piperidine Ring:
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. Standard N-alkylation conditions, including the use of alkyl halides and reductive amination with aldehydes or ketones, are commonly employed. Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the efficient N-arylation of the piperidine nitrogen, providing access to a diverse range of N-aryl spiro compounds. nih.govnih.gov
Acylation and Sulfonylation: The piperidine nitrogen readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This provides a straightforward method for introducing a variety of functional groups and modulating the electronic and steric properties of the molecule.
Modification of the Dihydronaphthalene Ring:
Aromatic Substitution: The aromatic portion of the dihydronaphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce substituents at various positions. These substituents can then be further manipulated to create more complex derivatives.
Oxidation and Reduction: The benzylic positions of the dihydronaphthalene ring are susceptible to oxidation, which can lead to the formation of naphthalenone derivatives. Conversely, the double bond in the dihydronaphthalene ring can be reduced under catalytic hydrogenation conditions to yield the corresponding tetrahydronaphthalene spirocycle.
Spiro Ring System Transformations:
Cycloaddition Reactions: The olefinic bond within the dihydronaphthalene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems fused to the spiro core.
Synthesis of Fused Heterocyclic Systems: The existing rings of the spiro compound can serve as a foundation for the construction of additional fused heterocyclic rings. For example, functional groups introduced onto the dihydronaphthalene or piperidine rings can be utilized in intramolecular cyclization reactions to generate novel polycyclic spiro-heterocycles.
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| N-Alkylation | Alkyl halide, base | Secondary amine to tertiary amine |
| N-Arylation | Aryl halide, Palladium catalyst, base | Secondary amine to N-aryl amine |
| Acylation | Acyl chloride or anhydride, base | Secondary amine to amide |
| Sulfonylation | Sulfonyl chloride, base | Secondary amine to sulfonamide |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring |
| Hydrogenation | H₂, Pd/C | Reduction of the dihydronaphthalene double bond |
Ring Expansion and Contraction Reactions (e.g., Wagner-Meerwein Rearrangement)
The inherent strain and structural features of the spirocyclic system in 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] and its derivatives make it a candidate for various ring expansion and contraction reactions. These transformations can lead to the formation of novel polycyclic frameworks that would be challenging to synthesize through other methods.
One of the most notable examples of such rearrangements is the Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-shift. While specific studies on the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold are not extensively documented in this exact context, research on closely related benzo-annelated spiroalkanols provides valuable insights. For instance, the treatment of 7,8-benzo-fused spiro[4.5]decan-6-ols with a Brønsted acid like p-toluenesulfonic acid has been shown to induce a Wagner-Meerwein rearrangement, resulting in a condensed three-ring system. researchgate.net This transformation proceeds through the formation of a carbocation intermediate, followed by the migration of a carbon-carbon bond to expand one of the rings.
In the context of the spiro[naphthalene-piperidine] framework, a similar rearrangement could be envisioned. For example, conversion of the ketone in a spiro[tetralone-piperidine] derivative to a tertiary alcohol, followed by acid-catalyzed dehydration, could generate a carbocation at the spirocenter. A subsequent Wagner-Meerwein rearrangement could then lead to an expanded ring system, transforming the spirocyclic structure into a fused polycyclic amine. The regioselectivity of such a rearrangement would be influenced by the migratory aptitude of the adjacent groups.
The table below illustrates a hypothetical Wagner-Meerwein rearrangement starting from a derivative of the target scaffold.
| Starting Material | Intermediate | Rearranged Product |
| 1'-Benzyl-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-ol | Carbocation at C2 | Fused polycyclic amine |
It is important to note that the reaction conditions, such as the choice of acid and solvent, can significantly influence the outcome of these rearrangements, sometimes leading to a mixture of products, including those from dehydration without rearrangement. researchgate.net
Stereoselective Transformations of the Spiro Framework
The spirocyclic nature of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] introduces chirality at the spirocenter, making it a valuable target for stereoselective synthesis and transformations. The development of methods to control the stereochemistry of this scaffold and its derivatives is crucial for their application in areas such as asymmetric catalysis and medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.
While stereoselective transformations on the pre-formed 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] are not widely reported, the principles of stereoselective synthesis of related spiro-piperidine systems are well-established. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex spirocyclic structures. For example, the organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction has been successfully employed to synthesize pharmacologically interesting piperidine-fused spiro-oxindole derivatives with high enantioselectivity. nih.gov
These strategies often rely on the use of chiral catalysts, such as cinchona alkaloids or proline derivatives, to control the facial selectivity of key bond-forming steps. The knowledge gained from these and other stereoselective syntheses of spirocyclic piperidines can be applied to the development of methods for the diastereoselective functionalization of the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold. For instance, the reduction of a ketone at the C1 position of the naphthalene (B1677914) ring could be achieved with high diastereoselectivity using chiral reducing agents, leading to the formation of specific diastereomers of the corresponding alcohol.
The table below summarizes some general approaches to achieving stereoselectivity in the synthesis of spiro-piperidine scaffolds.
| Method | Description | Key Features |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | High enantioselectivity, mild reaction conditions. |
| Chiral Auxiliary | Covalent attachment of a chiral group to the substrate to direct stereoselective transformations. | High diastereoselectivity, auxiliary is often recoverable. |
| Metal Catalysis | Use of chiral metal complexes to catalyze asymmetric reactions. | High turnover numbers, wide range of transformations. |
Bioisosteric Replacements and Atom Exchange Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound by replacing an atom or a group of atoms with another that has similar steric and electronic properties. The 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold provides a versatile platform for exploring such modifications.
Carbon-Silicon Exchange at the Spirocenter and its Structural Implications
A particularly intriguing bioisosteric replacement strategy involves the substitution of the carbon atom at the spirocenter with a silicon atom. This carbon-silicon (C/Si) exchange can lead to significant changes in the molecule's properties, including its lipophilicity, metabolic stability, and receptor binding affinity.
A study on 1'-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] derivatives, which are close analogs of the title compound, has demonstrated the profound impact of C/Si exchange at the spirocenter. The sila-analogues were synthesized and their pharmacological properties were compared to their carbon counterparts. The results revealed that the C→Si switch led to a slight increase in affinity for the σ₁ receptor and a considerable improvement in σ₁/σ₂ selectivity. This indicates that the introduction of a silicon atom at the spirocenter can be a valuable tool for fine-tuning the pharmacological profile of these compounds.
The following table presents a comparison of properties between the carbon and silicon analogs from the aforementioned study.
| Compound Type | σ₁ Receptor Affinity (Ki [nM]) | σ₂ Receptor Affinity (Ki [nM]) | σ₁/σ₂ Selectivity |
| Carbon Analog | High | Moderate | Good |
| Silicon Analog | Slightly Higher | Lower | Considerably Improved |
Heteroatom Doping of the Spiro Naphthalene-Piperidine Scaffold
A relevant example of this approach is the use of azaspiro[3.3]heptane as a bioisostere for the piperidine ring. enamine.netresearchgate.netresearchgate.net The piperidine moiety is a common feature in many pharmaceuticals, and its replacement with a more rigid and structurally distinct azaspirocycle can lead to improved pharmacological properties and novel intellectual property. The synthesis of 1-azaspiro[3.3]heptanes and their incorporation into drug candidates has been shown to enhance metabolic stability while maintaining or improving biological activity. enamine.net
While specific examples of heteroatom doping directly within the naphthalene portion of the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold are less common, the general principles of heterocyclic synthesis can be applied. For instance, the replacement of a methylene (B1212753) group in the dihydronaphthalene ring with an oxygen or sulfur atom would lead to oxa- or thia-analogs, respectively. Such modifications would be expected to have a significant impact on the scaffold's physicochemical properties and could open up new avenues for drug discovery.
The table below outlines potential heteroatom doping strategies for the spiro[naphthalene-piperidine] scaffold and their expected impact.
| Doping Strategy | Location of Heteroatom | Potential Impact on Properties |
| Aza-substitution | Piperidine ring (e.g., azaspiro[3.3]heptane) | Increased rigidity, altered basicity, improved metabolic stability. |
| Oxa-substitution | Dihydronaphthalene ring | Increased polarity, potential for hydrogen bonding. |
| Thia-substitution | Dihydronaphthalene ring | Altered lipophilicity, potential for metal coordination. |
Molecular Recognition and Ligand Design Principles Involving 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine Derivatives
Pharmacophore Elucidation from Structural Features
Identification of Key Interaction Points (e.g., Hydrogen Bond Acceptors, Aromatic Ring Centers)
The 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] core presents several key interaction points that are crucial for its binding to target proteins. In the context of H+,K+-ATPase inhibition, docking models have revealed the importance of both the aromatic naphthalene (B1677914) ring and the piperidine (B6355638) moiety in establishing effective binding.
The aromatic ring center of the naphthalene component is a key pharmacophoric feature. It is capable of engaging in hydrophobic interactions and potentially π-π stacking with aromatic residues within the active site of the target enzyme. For instance, in the design of novel P-CABs, this lipophilic naphthalene portion is designed to occupy a key lipophilic pocket within the H+,K+-ATPase. nih.gov
The piperidine nitrogen is another critical interaction point. In its protonated state, it can form a crucial ionic bond or hydrogen bond with acidic amino acid residues, such as aspartate or glutamate, in the target's binding site. This interaction is often pivotal for anchoring the ligand in the correct orientation for further interactions.
Furthermore, modifications to the spirocyclic scaffold can introduce additional interaction points. For example, the introduction of a carbonyl group, creating a 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one, provides a hydrogen bond acceptor . This feature can form hydrogen bonds with appropriate donor residues in the enzyme's active site, thereby enhancing binding affinity. nih.gov
Spatial Arrangement of Pharmacophoric Features
The rigid, three-dimensional structure of the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold ensures a well-defined spatial arrangement of its pharmacophoric features. This conformational rigidity is advantageous in ligand design as it reduces the entropic penalty upon binding to the target.
In the case of H+,K+-ATPase inhibitors, the spirocyclic nature of the core positions the naphthalene and piperidine moieties in a specific orientation that allows for simultaneous and optimal interactions with different regions of the enzyme's binding site. Docking studies have indicated that derivatives of this scaffold are designed to occupy two important lipophilic pockets, designated as LP-1 and LP-2, and to bind strongly to the K+-binding site. nih.gov The spatial relationship between the lipophilic naphthalene group and the basic piperidine nitrogen is critical for spanning these distinct pockets and achieving high-affinity binding.
The fixed distance and angle between the aromatic center and the piperidine nitrogen, dictated by the spiro linkage, are key determinants of the molecule's ability to fit into the target's binding site. Any structural modifications must preserve this optimal spatial arrangement to maintain or improve biological activity.
Modulation of Molecular Recognition Profiles through Structural Modification
The molecular recognition profile of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivatives can be finely tuned through systematic structural modifications. These modifications are aimed at enhancing ligand selectivity and optimizing binding strength.
Strategies for Enhancing Ligand Selectivity Based on Chemical Design
Enhancing the selectivity of a ligand for its intended target over other related proteins is a primary goal in drug design. For derivatives of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine], several strategies can be employed:
Exploiting Unique Features of the Target's Binding Site: By designing substituents on the spiro[naphthalene-piperidine] core that complement the specific shape and chemical environment of the target's binding pocket, selectivity can be improved. For instance, if a target has a specific hydrophobic sub-pocket, extending a lipophilic group from the naphthalene ring to fit into this pocket can enhance selectivity.
Introducing Steric Hindrance: The addition of bulky substituents at strategic positions on the scaffold can prevent the ligand from binding to off-target proteins that have smaller binding sites.
Modulating Physicochemical Properties: Altering properties such as lipophilicity and basicity through chemical modification can influence the ligand's ability to cross biological membranes and access the target site, as well as its binding characteristics.
Rational Modification to Tune Binding Strength
The binding strength of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivatives can be rationally modified to achieve the desired level of biological activity. This is typically accomplished through an iterative process of chemical synthesis and biological evaluation, guided by structure-activity relationship (SAR) studies and molecular modeling.
In the development of P-CABs based on this scaffold, SAR studies have demonstrated that modifications at the piperidine nitrogen and the naphthalene ring have a significant impact on H+,K+-ATPase inhibitory activity. For example, the introduction of a 2-(2-methylphenyl)ethyl group on the piperidine nitrogen of a 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivative, along with an acetamido group on the naphthalene ring, resulted in a compound with potent inhibitory activity. nih.gov
The following interactive data table summarizes the structure-activity relationship of some 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivatives as H+,K+-ATPase inhibitors.
| Compound | R1 | R2 | H+,K+-ATPase Inhibition IC50 (µM) |
| 1 | H | H | >10 |
| 2 | -CH2CH2-Ph | H | 1.2 |
| 3 | -CH2CH2-(2-MePh) | H | 0.5 |
| 4d | -CH2CH2-(2-MePh) | -NHAc | 0.08 |
Data derived from studies on potassium-competitive acid blockers. nih.gov
These findings illustrate how rational modifications to the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold can significantly impact its molecular recognition profile, leading to the development of potent and potentially selective therapeutic agents.
Future Directions in Academic Chemical Research of 3,4 Dihydro 1h Spiro Naphthalene 2,4 Piperidine
Development of Novel and More Efficient Synthetic Pathways
The creation of the spirocyclic core of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] remains a key challenge for synthetic chemists. Future research will focus on developing more efficient, sustainable, and versatile synthetic methods.
Photoredox Catalysis and Electrosynthesis for Spirocyclization
Modern synthetic chemistry is increasingly turning towards green and sustainable methods. Photoredox catalysis and electrosynthesis represent two such frontiers that could revolutionize the synthesis of spiro[naphthalene-piperidine] scaffolds. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. nih.govbeilstein-journals.org
Future research could focus on intramolecular cyclization reactions where a suitable naphthalene (B1677914) precursor tethered to a piperidine (B6355638) precursor is cyclized via a radical-mediated pathway. For instance, a photoredox-mediated radical/polar crossover process could enable the rapid construction of the spirocyclic system from acyclic precursors. nih.gov Similarly, electroreductive cyclization of an imine with a terminal dihaloalkane attached to a naphthalene core could provide a direct, single-step route to the target molecule, eliminating the need for expensive or toxic reagents. nih.govresearchgate.net
| Feature | Traditional Thermal Methods | Photoredox/Electrosynthesis Methods |
| Energy Source | Heat | Light or Electricity |
| Reaction Conditions | Often harsh (high temperatures, strong bases/acids) | Typically mild (room temperature, neutral pH) |
| Reagents | Stoichiometric use of potentially toxic reagents | Catalytic, avoids harsh redox agents |
| Selectivity | Can be challenging to control | Often high, driven by electrochemical potentials or catalyst properties |
| Potential for Novelty | Well-established transformations | Access to novel reaction pathways via radical intermediates |
Machine Learning-Assisted Reaction Design and Optimization
The integration of machine learning (ML) into synthetic chemistry offers a powerful tool for accelerating the discovery and optimization of reaction pathways. beilstein-journals.orgnih.gov ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy.
For the synthesis of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine], researchers can employ ML models for several purposes:
Retrosynthesis Planning: ML-based tools can suggest novel and efficient synthetic routes that may not be obvious to human chemists. beilstein-journals.org
Condition Optimization: By training models on existing data for spirocyclization reactions, it is possible to predict the optimal combination of catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the target compound. nih.gov
Predicting Reactivity: ML can help predict the reactivity of various substituted naphthalene and piperidine precursors, guiding the selection of starting materials for creating diverse libraries of derivatives.
This data-driven approach can significantly reduce the number of experiments required, saving time and resources while uncovering more efficient synthetic strategies. beilstein-journals.org
Advanced Spectroscopic and Imaging Techniques for Real-Time Structural Analysis
A deep understanding of reaction mechanisms and molecular interactions is crucial for rational chemical design. Future research will leverage advanced analytical techniques to study the spiro[naphthalene-piperidine] scaffold in unprecedented detail.
In Situ NMR and X-ray Studies of Reaction Mechanisms
Understanding precisely how a reaction proceeds is key to its optimization. In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows chemists to monitor a reaction as it happens, directly within the NMR tube. wiley.com This technique is invaluable for detecting short-lived intermediates and transition states that are invisible to conventional analysis of quenched reaction aliquots. wiley.comnih.gov Applying in situ NMR to the synthesis of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] could provide definitive evidence for the proposed reaction mechanism, identify rate-limiting steps, and uncover unexpected side reactions, leading to knowledge-driven process improvements. wiley.com Similarly, in situ X-ray diffraction techniques could be employed to study transformations in the solid state or in heterogeneous catalytic systems.
Cryo-Electron Microscopy for Complex Formation Analysis
While X-ray crystallography has traditionally been the gold standard for determining the three-dimensional structure of molecules, Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes that are difficult to crystallize. nih.govportlandpress.com Recent advances have pushed the resolution of cryo-EM into a range suitable for visualizing small-molecule ligands bound to their protein targets. nih.govresearchgate.net
Derivatives of the spiro[naphthalene-piperidine] scaffold have been investigated as inhibitors of protein targets like H+,K+-ATPase. nih.gov A significant future direction will be the use of cryo-EM to analyze the complex formed between a 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivative and its target enzyme. This would provide a near-atomic level picture of the binding interactions, revealing key contacts that are essential for potency and selectivity. portlandpress.com Such structural insights are critical for structure-based drug design and the development of next-generation therapeutic agents. nih.gov
| Technique | Primary Application for the Scaffold | Advantages |
| In Situ NMR | Real-time monitoring of synthesis | Provides mechanistic details, detects transient intermediates |
| X-ray Crystallography | High-resolution structure of the compound or its protein complex | Atomic resolution, precise bond lengths and angles |
| Cryo-Electron Microscopy | Structure of the compound bound to large, complex protein targets | No need for crystallization, can capture different conformational states |
Integration of Artificial Intelligence and Cheminformatics in Chemical Design
Beyond optimizing synthesis, artificial intelligence (AI) and cheminformatics are set to redefine the design of novel molecules. springernature.comnih.goviajesm.in For the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold, these computational tools can be used to explore a vast chemical space and design new derivatives with tailored properties.
The process would involve a synergistic workflow:
Data Curation: A database of known spiro[naphthalene-piperidine] derivatives and their measured biological activities would be compiled.
Model Generation: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), would be trained on this dataset to "learn" the underlying chemical rules of the scaffold. researchgate.net
De Novo Design: The trained models would then be used to generate novel, virtual molecules built around the core spirocyclic structure. springernature.com
Property Prediction: Cheminformatics and ML models would predict key properties for these virtual compounds, including binding affinity for a specific target, solubility, metabolic stability, and potential toxicity.
Prioritization: The most promising candidates would be prioritized for chemical synthesis and biological testing, creating an efficient design-make-test-analyze cycle.
Predictive Modeling for Structure-Property Relationships
The development of robust predictive models is crucial for accelerating the discovery of novel derivatives of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] with desired properties. Future research will increasingly rely on sophisticated computational techniques to establish clear structure-property relationships (SPRs).
Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of computational drug design, will be instrumental in correlating the structural features of spiro[naphthalene-piperidine] derivatives with their biological activities. By developing 2D- and 3D-QSAR models, researchers can identify key molecular descriptors that govern a compound's efficacy and selectivity. For instance, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding requirements for optimal interaction with a biological target. researchgate.netnih.govresearchgate.net A hypothetical 3D-QSAR study on a series of spiro[naphthalene-piperidine] analogs could yield contour maps indicating regions where bulky substituents are favored or where electrostatic potential plays a critical role in binding.
Beyond traditional QSAR, the application of machine learning (ML) algorithms is set to revolutionize the prediction of a wide range of molecular properties. researchgate.net ML models can be trained on existing experimental data to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives, thereby enabling the early identification of candidates with favorable pharmacokinetic and safety profiles. iapchem.orgnih.govnist.govdoaj.org
Table 1: Hypothetical Machine Learning Model Performance for ADMET Prediction of Spiro[naphthalene-piperidine] Derivatives
| Property Predicted | Machine Learning Algorithm | R² (Cross-Validation) | RMSE (Cross-Validation) |
| Aqueous Solubility | Random Forest | 0.85 | 0.3 logS |
| Blood-Brain Barrier Permeability | Support Vector Machine | 0.92 | 0.15 logBB |
| hERG Inhibition | Gradient Boosting | 0.78 | 0.2 pIC50 |
| Metabolic Stability | Deep Neural Network | 0.88 | 5% |
This table is illustrative and represents the type of data that could be generated from future predictive modeling studies.
Automated Synthesis Platforms for High-Throughput Derivatization
To capitalize on the insights gained from predictive modeling, the rapid and efficient synthesis of diverse libraries of 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivatives is essential. Automated synthesis platforms, particularly those based on flow chemistry, are poised to play a pivotal role in this endeavor. researchgate.netsoci.orgmtak.huchimia.ch
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction, purification, and analysis steps. spirochem.com An automated flow synthesis setup could be designed to perform a variety of chemical transformations on the spiro[naphthalene-piperidine] core, such as N-alkylation, acylation of the piperidine nitrogen, and functionalization of the naphthalene ring. By employing robotic liquid handlers and programmable reaction modules, a large number of derivatives could be synthesized in a parallel or sequential fashion with minimal manual intervention. spirochem.com
This high-throughput synthesis approach, when coupled with high-throughput screening, will enable the rapid exploration of the chemical space around the spiro[naphthalene-piperidine] scaffold, accelerating the identification of lead compounds for various applications. nih.gov
Table 2: Potential Derivatization Reactions for Automated Synthesis
| Reaction Type | Reagents | Potential Products |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | N-substituted spiro[naphthalene-piperidine] derivatives |
| N-Acylation | Acyl chlorides, Carboxylic acids (coupling agents) | N-acyl spiro[naphthalene-piperidine] derivatives |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl substituted naphthalene ring |
| Buchwald-Hartwig Amination | Amines | Amino-substituted naphthalene ring |
Exploration of Novel Spirocyclic Analogues and Diverse Scaffolds
Future research will undoubtedly venture beyond simple derivatization to explore fundamentally new molecular architectures based on the spiro[naphthalene-piperidine] framework.
Design of Hybrid Spiro Systems with Naphthalene and Piperidine Cores
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. rsc.org Future work will focus on the rational design of hybrid molecules that incorporate the 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold with other biologically active moieties. nih.govnih.govmdpi.com For example, the naphthalene portion could be fused or linked to other heterocyclic systems known to possess specific therapeutic activities, while the piperidine ring could be functionalized with pharmacophores that target a secondary biological target. The goal of this approach is to create multifunctional molecules with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. researchgate.net
Synthesis of Conformationally Restricted Analogues
The inherent rigidity of the spirocyclic system can be further enhanced through the synthesis of conformationally restricted analogues. This can be achieved by introducing additional rings or bridges to the existing framework. Current time information in Le Flore County, US. For instance, the synthesis of bicyclic or tricyclic systems incorporating the spiro[naphthalene-piperidine] core would lead to molecules with highly defined three-dimensional shapes. Such conformational constraint can lead to increased potency and selectivity by pre-organizing the molecule in a bioactive conformation for optimal target binding. nih.gov Diastereoselective synthetic methods will be crucial for accessing these complex and stereochemically rich structures. acs.orgnih.gov
Theoretical Advancements in Computational Chemistry for Complex Molecular Systems
The accuracy of computational predictions is intrinsically linked to the quality of the underlying theoretical models. Future advancements in computational chemistry will be vital for a deeper understanding of the behavior of complex molecules like 3,4-dihydro-1h-spiro[naphthalene-2,4'-piperidine].
Enhanced Force Fields for Accurate Conformational Predictions
Molecular mechanics force fields are the workhorse of computational conformational analysis and molecular dynamics simulations. rsc.orgmdpi.com However, accurately modeling the conformational preferences of complex, rigid systems like spirocycles presents a significant challenge. The parameterization of torsional angles around the spiro center and the non-bonded interactions within the strained ring systems require careful attention. choderalab.org
Future research will focus on the development of enhanced force fields with improved parameterization for spirocyclic systems. ethz.chrsc.org This may involve the use of higher-level quantum mechanical calculations to derive more accurate torsional parameters and the inclusion of explicit polarization to better describe the electrostatic environment. acs.orgnih.govnih.gov The development of polarizable force fields, such as those based on the Drude oscillator model, will be particularly important for accurately modeling the interactions of these molecules in biological systems. nih.gov These advancements will lead to more reliable predictions of the conformational landscapes of spiro[naphthalene-piperidine] derivatives and their binding modes to biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Mechanistic Insights
In the ongoing quest to understand complex chemical and biological processes at a molecular level, computational chemistry has emerged as a powerful tool. For a molecule with the structural complexity of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine], future academic research will likely pivot towards sophisticated computational methods to elucidate reaction mechanisms, predict reactivity, and understand intermolecular interactions. Among the most promising of these methods are hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. frontiersin.org
QM/MM methods offer a "best of both worlds" approach by combining the accuracy of quantum mechanics (QM) for a specific, reactive region of a molecular system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. researchgate.netmdpi.com This dual-layered approach makes it feasible to study reactions and interactions within large, complex systems, such as an enzyme active site or a solvated reaction mixture, which would be computationally prohibitive using purely QM methods. nih.govnih.gov
For 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine], QM/MM simulations could provide profound mechanistic insights in several key areas of its chemistry:
Elucidation of Synthetic Pathways: The synthesis of spirocyclic systems can often involve complex multi-step reactions with several possible stereochemical outcomes. QM/MM simulations can be employed to model the reaction pathways of the key bond-forming steps. For instance, in a hypothetical synthesis involving a key cyclization step, the naphthalene and piperidine precursors could be defined as the QM region. This would allow for a detailed quantum mechanical investigation of the transition state energies, activation barriers, and the influence of catalysts or reagents on the reaction trajectory. nih.gov By calculating the energy profiles for different potential pathways, researchers can predict the most likely reaction mechanism and identify key intermediates. This understanding can guide the optimization of reaction conditions to improve yield and selectivity.
Understanding Reactivity and Functionalization: Future research may involve the chemical modification of the 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] scaffold to develop new derivatives with specific properties. For example, understanding the regioselectivity of electrophilic aromatic substitution on the naphthalene ring system is crucial. A QM/MM approach could model the spiro compound and a solvating environment, with the naphthalene moiety and the attacking electrophile treated at the QM level. Such simulations could accurately predict the most favorable sites for substitution by mapping the electron density and calculating the stability of the resulting intermediates (sigma complexes). This predictive power can streamline the synthetic efforts towards novel analogs.
Probing Biomolecular Interactions: Given the prevalence of spiro-piperidine motifs in pharmacologically active compounds, a significant future direction would be to investigate the interactions of 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] derivatives with biological targets, such as enzymes or receptors. researchgate.net In such a scenario, the ligand (the spiro compound) and the critical amino acid residues within the binding site would constitute the QM region, while the rest of the protein and surrounding water molecules would be treated with MM. mdpi.com This setup allows for a detailed analysis of the electronic interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, that govern molecular recognition and binding affinity. researchgate.netacs.org QM/MM can also be used to model enzymatic reactions where the spiro compound acts as a substrate or an inhibitor, providing a dynamic picture of the catalytic mechanism at an atomic level. nih.gov
The application of QM/MM simulations represents a frontier in the academic study of complex molecules like 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]. By providing a computational microscope to view the intricate details of chemical reactions and molecular interactions, these methods will be instrumental in guiding future synthetic strategies, understanding reactivity, and designing novel functional molecules based on this versatile spirocyclic scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine], and what are their key steps?
- Methodological Answer : The primary synthesis involves the reaction of homophthalic anhydride with ketimines derived from heterocyclic ketones. This method, validated by X-ray crystallography and DFT calculations, produces spiroheterocyclic compounds with high structural fidelity. Key steps include cyclization under controlled anhydrous conditions and purification via recrystallization . Derivatives are synthesized through subsequent acylation or alkylation reactions, often requiring catalytic agents like palladium complexes for cross-coupling steps .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Essential for resolving spirocyclic conformations and bond angles, particularly in zwitterionic forms .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acids, amides) through characteristic absorption bands .
- GC-MS : Confirms molecular ion peaks and fragmentation patterns, though sensitivity may vary depending on substituents .
- DFT calculations : Validate experimental bond distances and angles, especially for antiperiplanar conformers .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : DFT and ab initio calculations are used to model energetically favorable conformers. For example, antiperiplanar conformers of 1'-methyl derivatives show closer alignment with X-ray data than synclinal forms. Discrepancies in bond angles (e.g., ±2° deviations) are addressed by optimizing basis sets (e.g., 6-31G**) and incorporating solvent effects in simulations .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer :
- Substituent modulation : Introducing electron-withdrawing groups (e.g., pyridinyl-methyl) at the 2-position enhances hydrogen bonding with biological targets .
- Acylation reactions : 1'-acyl derivatives (e.g., benzoyl or pyrrolidine-carbonyl groups) improve metabolic stability and binding affinity, as confirmed by SAR studies .
- Conformational rigidity : Spirocyclic frameworks reduce entropy penalties during target binding, a principle validated by molecular docking studies .
Q. How can researchers address contradictions between synthetic yields and theoretical predictions?
- Methodological Answer :
- Reaction optimization : Adjusting solvent polarity (e.g., THF vs. dioxane) and temperature (e.g., 0°C for imine formation) improves yields of low-abundance products .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization artifacts) and refine stoichiometric ratios .
- Computational screening : Predict reaction pathways using DFT to identify kinetic vs. thermodynamic control points .
Q. What methodologies are recommended for optimizing purity in spirocyclic compound synthesis?
- Methodological Answer :
- Chromatographic techniques : Reverse-phase HPLC with C18 columns effectively separates diastereomers .
- Crystallization solvents : Ethanol/water mixtures yield higher-purity hydrates, as demonstrated for zwitterionic forms .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
